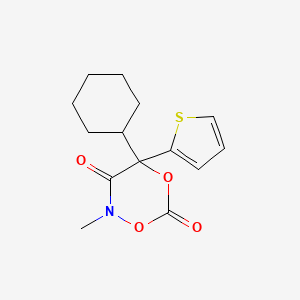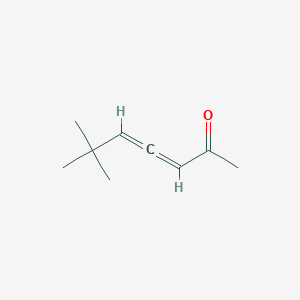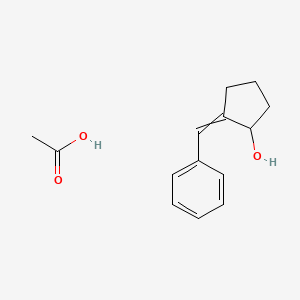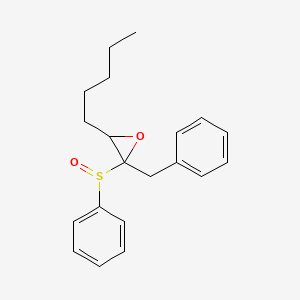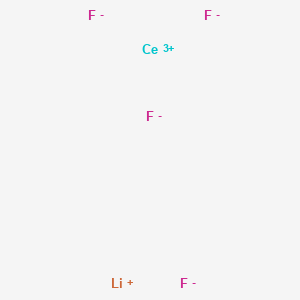
Cerium(3+) lithium fluoride (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) lithium fluoride (1/1/4) is a compound that consists of cerium, lithium, and fluoride ions in a 1:1:4 ratio. This compound is part of the broader category of rare-earth metal fluorides, which are known for their unique optical and electronic properties. Cerium, a lanthanide, is known for its ability to exist in multiple oxidation states, which makes its compounds versatile in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(3+) lithium fluoride can be synthesized through several methods. One common approach involves the reaction of cerium(III) oxide with lithium fluoride in the presence of hydrofluoric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion:
Ce2O3+6LiF+6HF→2CeLiF4+3H2O
Another method involves the direct combination of cerium(III) fluoride and lithium fluoride under high-temperature conditions. This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, cerium(3+) lithium fluoride is often produced using high-temperature solid-state reactions. The raw materials, typically cerium(III) oxide and lithium fluoride, are mixed and heated in a furnace at temperatures exceeding 800°C. This process ensures the formation of a pure and homogeneous product.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(3+) lithium fluoride undergoes various chemical reactions, including:
Oxidation: Cerium in the +3 oxidation state can be oxidized to the +4 state using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents like hydrogen gas or zinc metal.
Substitution: Fluoride ions in the compound can be substituted with other halides (chloride, bromide, iodide) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), zinc metal (Zn)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cerium(IV) fluoride (CeF₄)
Reduction: Cerium(III) fluoride (CeF₃)
Substitution: Cerium(3+) lithium chloride (CeLiCl₄), cerium(3+) lithium bromide (CeLiBr₄), cerium(3+) lithium iodide (CeLiI₄)
Aplicaciones Científicas De Investigación
Cerium(3+) lithium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of cerium(3+) lithium fluoride is primarily based on the redox properties of cerium. Cerium can alternate between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(3+) can scavenge free radicals and prevent oxidative damage. In photonic applications, the compound’s ability to absorb and emit light at specific wavelengths is exploited.
Comparación Con Compuestos Similares
Cerium(3+) lithium fluoride is unique due to its specific combination of cerium, lithium, and fluoride ions. Similar compounds include:
Cerium(III) fluoride (CeF₃): Known for its use in optical coatings and as a phosphor in lighting applications.
Lithium yttrium fluoride (LiYF₄): Commonly used as a host material in solid-state lasers.
Lithium calcium aluminum fluoride (LiCaAlF₆): Used in laser applications due to its favorable optical properties
Compared to these compounds, cerium(3+) lithium fluoride offers a unique combination of redox activity and optical properties, making it suitable for a broader range of applications.
Propiedades
Número CAS |
93229-02-8 |
|---|---|
Fórmula molecular |
CeF4Li |
Peso molecular |
223.1 g/mol |
Nombre IUPAC |
lithium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
BGPKKFZGAGVKFM-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[F-].[F-].[F-].[F-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


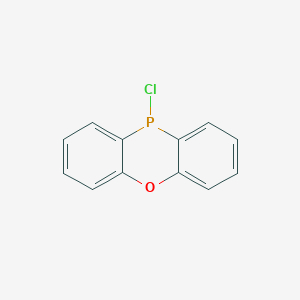
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
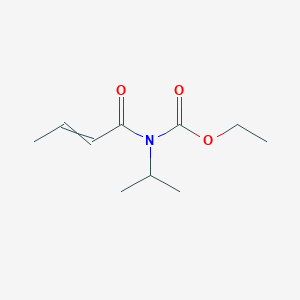
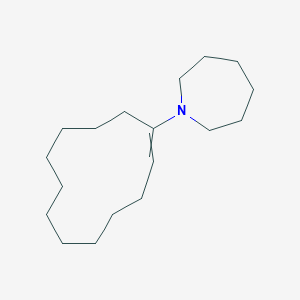
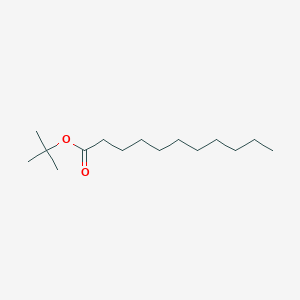
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
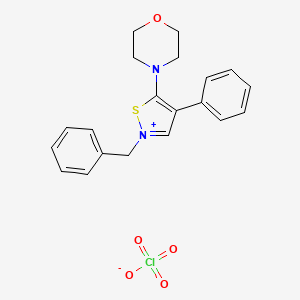
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
